N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide
Description
Structural Nomenclature and Classification
N'-Hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide belongs to a sophisticated class of heterocyclic compounds that incorporates multiple functional groups within a single molecular framework. The systematic nomenclature of this compound reflects its complex structural features, beginning with the benzenecarboximidamide core that serves as the central scaffold. The presence of the 1,3-oxazol-5-yl substituent at the para position of the benzene ring adds significant structural complexity and represents a key distinguishing feature of this particular amidoxime derivative.
The molecular formula C₁₀H₉N₃O₂ indicates the presence of three nitrogen atoms and two oxygen atoms distributed across the molecular structure, contributing to a molecular weight of 203.20 grams per mole. The compound exists in several tautomeric forms, with the Z-amidoxime configuration representing the most thermodynamically stable arrangement according to recent theoretical studies. This structural preference arises from favorable intramolecular hydrogen bonding interactions and optimal electron distribution across the conjugated system.
The structural classification of this compound encompasses multiple chemical categories. Primarily, it functions as an amidoxime derivative, characterized by the presence of the C=N-OH functional group that imparts distinctive chemical reactivity patterns. Simultaneously, the incorporation of the 1,3-oxazole ring system places it within the broader category of azole heterocycles, specifically the oxygen-containing five-membered ring systems that have demonstrated significant importance in pharmaceutical chemistry.
The oxazole moiety contributes aromatic character to the overall molecular structure, with the heterocycle exhibiting properties intermediate between furan and pyrrole systems. The electron distribution within the oxazole ring creates distinct reactivity patterns, with position 5 being particularly susceptible to electrophilic aromatic substitution reactions. This positional reactivity has important implications for understanding the compound's potential synthetic transformations and metabolic pathways.
Historical Context in Oxazole Chemistry
The development of oxazole chemistry traces its origins to the late nineteenth century, with the first recorded synthesis of an oxazole derivative occurring in the 1800s. However, the systematic exploration of oxazole chemistry gained significant momentum during the World War II era as part of the extensive penicillin research program, which initially was believed to contain an oxazole core structure. This historical context established oxazoles as compounds of potential therapeutic significance, laying the groundwork for subsequent decades of intensive research into their synthetic methodologies and biological applications.
The Fischer oxazole synthesis, developed by Emil Fischer in 1896, represents one of the foundational methodologies for constructing oxazole ring systems. This synthetic approach involves the condensation of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid, providing access to 2,5-disubstituted oxazole derivatives. The Fischer synthesis demonstrated the feasibility of constructing complex oxazole architectures through relatively straightforward synthetic transformations, establishing principles that continue to influence modern heterocyclic synthesis strategies.
The Robinson-Gabriel synthesis emerged as another pivotal methodology in oxazole chemistry, involving the cyclodehydration of 2-acylamino ketones to generate oxazole products. This synthetic approach offered complementary reactivity patterns to the Fischer methodology, enabling access to differently substituted oxazole derivatives through alternative starting materials. The development of these classical synthetic methodologies established the foundation for understanding oxazole reactivity and provided the tools necessary for exploring more complex molecular architectures.
Contemporary oxazole chemistry has evolved to encompass sophisticated synthetic methodologies such as the Van Leusen reaction, which employs tosylmethyl isocyanide reagents for oxazole construction. These modern approaches have enabled the synthesis of increasingly complex oxazole derivatives, including compounds like this compound that incorporate multiple functional groups and heterocyclic systems within single molecular frameworks. The historical progression of oxazole synthetic methodology directly contributes to the accessibility of such structurally sophisticated target molecules.
Position Within Heterocyclic Chemistry Research
This compound occupies a distinctive position within the contemporary landscape of heterocyclic chemistry research, representing the convergence of multiple important chemical motifs. The compound exemplifies the current trend toward incorporating multiple heterocyclic systems within single molecular frameworks to achieve enhanced biological activity and selectivity profiles. This approach reflects the growing understanding that structural complexity often correlates with improved pharmaceutical properties and reduced off-target effects.
The amidoxime functional group present in this compound places it within an important class of nitrogen-oxygen containing functional groups that have demonstrated significant utility in medicinal chemistry applications. Amidoximes serve as versatile synthetic intermediates and exhibit distinctive biological activities, including their capacity to serve as nitric oxide releasing agents under specific oxidative conditions. The combination of amidoxime functionality with oxazole heterocycles represents a sophisticated approach to molecular design that leverages the unique properties of both structural elements.
Five-membered heterocycles containing nitrogen and oxygen atoms have emerged as particularly important structural motifs in antibacterial drug design. The oxazole ring system exhibits favorable physicochemical properties, including appropriate molecular weight, hydrogen bonding characteristics, and lipophilic-hydrophilic balance that contribute to desirable drug-like properties. These characteristics position oxazole-containing compounds as attractive targets for pharmaceutical development and contribute to their increasing representation in medicinal chemistry literature.
| Heterocycle Type | Heteroatoms | Molecular Weight | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
|---|---|---|---|---|
| 1,3-Oxazole | N(1), O(1) | 69.06 g/mol | 2 | 0 |
| Amidoxime Core | N(2), O(1) | Variable | 3 | 2 |
| Combined System | N(3), O(2) | 203.20 g/mol | 5 | 2 |
The research interest in compounds like this compound reflects broader trends in heterocyclic chemistry toward developing more sophisticated molecular architectures that can address complex biological targets. The structural features of this compound enable multiple modes of molecular recognition and binding, potentially allowing for more selective interactions with biological macromolecules. This design philosophy represents an evolution from simpler heterocyclic systems toward more complex molecular frameworks that can achieve enhanced biological specificity.
Contemporary heterocyclic chemistry research increasingly emphasizes the importance of understanding structure-activity relationships for complex polyheterocyclic systems. The combination of oxazole and amidoxime functionalities within this compound provides an excellent model system for investigating how multiple heterocyclic motifs can work synergistically to produce enhanced biological effects. This research direction continues to drive innovation in heterocyclic synthesis and contributes to the development of next-generation pharmaceutical agents with improved therapeutic profiles.
Properties
IUPAC Name |
N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-10(13-14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6,14H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHITYCWDSCAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=CO2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420738 | |
| Record name | N'-Hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860649-01-0 | |
| Record name | N'-Hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide typically involves the reaction of 4-(1,3-oxazol-5-yl)benzenecarboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways to exert its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide and related compounds:
*Inferred from analogs with oxazole/thiazole cores (e.g., ).
Key Differences and Implications
Heterocycle Type
- Oxazole vs. Thiazole : Compounds with thiazole rings (e.g., ) often exhibit stronger antimicrobial activity due to sulfur’s electronegativity, which enhances interactions with biological targets. In contrast, oxazole-containing compounds (e.g., ) may display superior redox properties owing to oxygen’s electron-withdrawing effects .
- Fused vs. Isolated Rings: Benzooxadiazole derivatives () exhibit greater aromatic stability and rigidity compared to the non-fused oxazole in the target compound, affecting their solubility and binding kinetics .
Substituent Effects
- Electron-Withdrawing Groups : The trifluoromethyl group in N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide () increases lipophilicity and metabolic stability, whereas the hydroxymethyl group in improves aqueous solubility .
- Chlorinated Substituents : Chlorine in enhances bioactivity by promoting covalent interactions with target proteins, a feature absent in the unchlorinated target compound .
Chemical Reactivity
The hydroxycarboximidamide group in the target compound enables participation in condensation and coordination reactions. For example, similar compounds undergo nucleophilic substitution at the imidamide nitrogen, forming Schiff bases or metal complexes (). The oxazole ring’s π-electron density also facilitates electrophilic aromatic substitution, allowing further derivatization .
Pharmacological Potential
While direct data on the target compound is sparse, structural analogs highlight its promise:
- Anticancer : Oxazole sulfonamides () inhibit cancer cell growth at GI₅₀ values <100 µM, suggesting that introducing sulfonamide groups to the target compound could enhance efficacy .
- Antimicrobial : Thiazole-based hydroxycarboximidamides () exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, providing a benchmark for testing the target compound .
Biological Activity
N'-Hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The compound is primarily investigated for its enzyme inhibition , antimicrobial properties , and potential anticancer effects . Preliminary studies suggest that it interacts with various cellular pathways, influencing enzyme activity and gene expression.
Target Interactions
This compound is believed to exert its biological effects through specific interactions with biomolecules:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, altering their conformation and activity. This is crucial for its role in proteomics research where it may inhibit proteases involved in protein degradation.
- Cell Signaling Modulation : It influences key signaling pathways that are vital for cell growth, differentiation, and apoptosis. This modulation can lead to significant changes in cellular metabolism and function.
In Vitro Studies
Research has shown that this compound exhibits promising antimicrobial activity against various pathogens. For example, studies indicated that it could inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
In Vivo Studies
In animal models, the compound demonstrated dose-dependent effects:
- Low Doses : At lower concentrations, it enhanced enzyme activity and improved cellular functions.
- High Doses : Conversely, high doses resulted in toxicity and adverse effects such as cellular stress and apoptosis. These findings highlight the importance of dosage in therapeutic applications.
Case Studies
Several case studies have illustrated the compound's efficacy:
- Antimicrobial Efficacy : A study evaluated its effectiveness against Candida albicans, revealing a significant reduction in fungal viability at specific concentrations. The compound was shown to disrupt fungal cell membranes, leading to necrosis-like programmed cell death .
- Cancer Research : Another study explored its potential as an anticancer agent. The results indicated that this compound could inhibit tumor cell proliferation through modulation of apoptosis-related pathways.
The biochemical properties of this compound include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.2 g/mol |
| Melting Point | 203–205 °C |
| CAS Number | 860649-01-0 |
These properties play a crucial role in determining the compound's stability and bioavailability within biological systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide, and what critical intermediates must be characterized?
- Methodological Answer : The compound can be synthesized via sequential functionalization of benzo[c][1,2,5]oxadiazole derivatives. Key steps include:
- Step 1 : Formation of benzo[c][1,2,5]oxadiazole-5-carboxamide using ammonia and trifluoroacetic anhydride.
- Step 2 : Conversion to the carboximidamide via reaction with hydroxylamine derivatives under controlled pH (e.g., using KOH/EtOH).
- Intermediate Validation : Confirm intermediates (e.g., benzo[c][1,2,5]oxadiazole-5-carbonyl chloride) via FT-IR (C=O stretch at ~1750 cm⁻¹) and LC-MS .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use X-ray crystallography with SHELX software for structure refinement. Key parameters:
- Data Collection : High-resolution (<1.0 Å) datasets to resolve oxazole and hydroxyimino groups.
- Validation Tools : Check for R-factor convergence (R1 < 0.05) and validate hydrogen bonding using ORTEP-3 for graphical representation of intermolecular interactions .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, FFP3 masks, and chemical-resistant goggles to prevent skin/eye contact.
- Waste Management : Segregate aqueous and organic waste; use certified disposal services for nitro-containing byproducts due to potential environmental toxicity .
Advanced Research Questions
Q. How do electronic properties of the oxazole ring influence the compound’s reactivity in pharmacological applications?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density on the oxazole ring.
- Experimental Correlates : Compare with analogs (e.g., sulfonamide derivatives) via cyclic voltammetry to assess redox activity. Substituents at the 4-position of the benzene ring modulate electron-withdrawing effects, impacting binding to targets like IDO1 .
Q. What strategies resolve contradictions in biological activity data across different cancer cell lines?
- Methodological Answer :
- Dose-Response Profiling : Conduct 5-dose assays (e.g., 0.1–100 µM) to determine GI₅₀ values.
- Mechanistic Studies : Use siRNA knockdown to identify off-target effects. For example, low activity in certain cell lines may arise from overexpression of efflux pumps (e.g., P-gp) .
Q. How can crystallographic data resolve ambiguities in hydrogen bonding networks for stability studies?
- Methodological Answer :
- Packing Analysis : Use Mercury software to visualize C–H···O/N interactions (e.g., between the hydroxyimino group and oxazole nitrogen).
- Thermal Stability : Correlate hydrogen bond distances (e.g., 2.8–3.2 Å) with DSC data to predict solid-state degradation pathways .
Q. What computational tools predict metabolic pathways for N'-hydroxy derivatives in preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
